Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Übersicht
Beschreibung
“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a chemical compound with the CAS Number: 13068-57-0 and a molecular weight of 273.32 . It is also known as N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for “Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16)
. Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule . Physical And Chemical Properties Analysis
“Benzenesulfonamide, N-1H-benzimidazol-2-yl-” is a solid compound . Its molecular weight is 273.32 . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Wissenschaftliche Forschungsanwendungen
Antiparasitic and Antioxidant Activity
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
“N-(1H-benzimidazol-2-yl)benzenesulfonamide” has been used in the development of new benzimidazolyl-2-hydrazones with combined antiparasitic and antioxidant activity. These compounds have been studied for their potential to treat parasitic infections, particularly those caused by Trichinella spiralis.
Methods of Application or Experimental Procedures
The compound was synthesized and its anthelmintic activity was studied in vitro against encapsulated T. spiralis. The antioxidant activity of the target compounds was also elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
Results or Outcomes
The hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the hydrazones killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C in both concentrations (50 and 100 mg ml 1). The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .
Antiviral Activity
Specific Scientific Field
Virology
Summary of the Application
Benzimidazole derivatives, including “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been studied for their potential antiviral activity. These compounds are of interest due to their structural similarity to naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .
Results or Outcomes
Antifungal and Antibacterial Activity
Specific Scientific Field
Microbiology
Summary of the Application
Thiosemicarbazones, a class of compounds that includes “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been postulated as biologically active compounds and display different types of biological activity, including antifungal and antibacterial activities .
Results or Outcomes
Anti-HIV Activity
Summary of the Application
Benzimidazole derivatives, including “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been studied for their potential anti-HIV activity. These compounds are of interest due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Results or Outcomes
Antidiabetic Activity
Specific Scientific Field
Endocrinology
Summary of the Application
Benzimidazole derivatives, including “N-(1H-benzimidazol-2-yl)benzenesulfonamide”, have been studied for their potential antidiabetic activity. These compounds are of interest due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Safety And Hazards
Zukünftige Richtungen
The development of new benzimidazolyl-2-hydrazones, which may include “Benzenesulfonamide, N-1H-benzimidazol-2-yl-”, for their combined antiparasitic and antioxidant properties is a promising area of research . These compounds were found to be more effective than existing anthelmintic drugs, indicating potential for future therapeutic applications .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNJOBQYYGDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156671 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
CAS RN |
13068-57-0 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.